molecular formula C16H13ClN4S B12050860 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-98-0

4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12050860
CAS No.: 478255-98-0
M. Wt: 328.8 g/mol
InChI Key: OLQFGSARAPCWOJ-VCHYOVAHSA-N
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Description

4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential therapeutic agent for various diseases.

    Agriculture: It has shown promise as a pesticide or herbicide due to its biological activity against certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
  • 4-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide

Uniqueness

This compound stands out due to its unique combination of a triazole ring with a thiol group and a chlorobenzylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

478255-98-0

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

OLQFGSARAPCWOJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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